N-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Lipophilicity ADME profiling Lead optimization

N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (CAS 1226444-02-5, PubChem CID is a synthetic small molecule characterized by a 2-aminothiazole core linked via an acetamide bridge to a 2,6-difluorobenzyl group. The 2-aminothiazole moiety is further substituted with a 4-methylpyridin-2-yl amino group, placing this compound within the broader 2-(hetero)arylaminothiazole chemotype, a privileged scaffold in kinase inhibitor and ion channel modulator discovery.

Molecular Formula C18H16F2N4OS
Molecular Weight 374.41
CAS No. 1226444-02-5
Cat. No. B2638902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
CAS1226444-02-5
Molecular FormulaC18H16F2N4OS
Molecular Weight374.41
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C18H16F2N4OS/c1-11-5-6-21-16(7-11)24-18-23-12(10-26-18)8-17(25)22-9-13-14(19)3-2-4-15(13)20/h2-7,10H,8-9H2,1H3,(H,22,25)(H,21,23,24)
InChIKeyLJWSDCLOVGLCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (CAS 1226444-02-5) – Structural Class and Baseline Characteristics


N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (CAS 1226444-02-5, PubChem CID 49677977) is a synthetic small molecule characterized by a 2-aminothiazole core linked via an acetamide bridge to a 2,6-difluorobenzyl group [1]. The 2-aminothiazole moiety is further substituted with a 4-methylpyridin-2-yl amino group, placing this compound within the broader 2-(hetero)arylaminothiazole chemotype, a privileged scaffold in kinase inhibitor and ion channel modulator discovery [2]. Its molecular formula is C₁₈H₁₆F₂N₄OS, with a molecular weight of 374.4 g/mol and a computed XLogP3 of 3.4, situating it within lead-like chemical space [1].

Why 2-Aminothiazole Acetamide Analogs Cannot Simply Substitute for N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide


The 2-aminothiazole scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to both the nature of the heteroaryl amino group at the thiazole 2-position and the identity of the substituent on the acetamide nitrogen at the 4-position. Within this chemotype, minor alterations—such as replacing the 2,6-difluorobenzyl group with a furan-2-ylmethyl or thiophen-2-ylethyl moiety—can shift lipophilicity by over 1 log unit, alter hydrogen-bonding capacity, and reorient the vector of the terminal aromatic group, all of which critically impact target binding, selectivity, and ADME properties . Furthermore, the electronic effect of the ortho-fluorine atoms in the 2,6-difluorobenzyl ring modulates both metabolic stability and π-stacking interactions with kinase hinge regions, making this compound distinct from non-fluorinated or mono-fluorinated analogs [1]. The quantitative evidence in Section 3 substantiates why this specific compound cannot be interchanged with its closest structural neighbors without risking substantial changes in assay outcomes.

Quantitative Differentiation Evidence for N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide versus Closest Analogs


Computed Lipophilicity (XLogP3): ~1.0 Log Unit Higher Than the Carboxylic Acid Analog

The target compound exhibits a computed XLogP3 of 3.4 [1]. In contrast, the closest carboxylic acid congener ({2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid, CAS 1176779-50-2) carries a free carboxyl group that reduces its predicted XLogP3 to approximately 2.3 (SMILES: OC(=O)Cc1csc(Nc2cc(C)ccn2)n1; computed via XLogP3 algorithm, PubChem) . This ~1.1 log unit difference translates to roughly a 12-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability and tissue distribution.

Lipophilicity ADME profiling Lead optimization

Topological Polar Surface Area (tPSA): 95.2 Ų Provides Balanced Permeability versus Solubility Relative to Heteroaryl Acetamide Analogs

The target compound possesses a computed tPSA of 95.2 Ų [1]. For CNS drug-likeness, a tPSA below 90 Ų is often considered favorable, while values above 140 Ų generally preclude BBB penetration. The target compound's value of 95.2 Ų sits in a borderline region that may allow moderate CNS exposure, distinguishing it from analogs such as N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (with two additional oxygen atoms in the furan ring and an estimated tPSA of ~110 Ų) and N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide (CHEBI:107735, tPSA ~80 Ų) [2].

tPSA BBB permeability Drug-likeness

Hydrogen Bond Donor Count of 2 Minimizes Desolvation Penalty Relative to Carboxylic Acid and Thiadiazole Analogs

The target compound has exactly 2 hydrogen bond donors (HBD): the secondary amine linking the thiazole to the pyridine ring, and the acetamide NH [1]. This is significantly fewer than the carboxylic acid analog ({2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid), which has 3 HBDs (including the acidic OH), and fewer than N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-(4-methylpyridin-2-yl)amino-1,3-thiazol-4-yl}acetamide, which has 3 HBDs due to an additional thiadiazole NH . A lower HBD count reduces the enthalpic cost of desolvation upon target binding, potentially improving ligand efficiency.

Hydrogen bonding Desolvation penalty Ligand efficiency

Molecular Weight 374.4 g/mol: Within Lead-Like Space, Lighter Than the Extended Pyridazinone Analog

With a molecular weight of 374.4 g/mol [1], the target compound falls comfortably within the 'lead-like' chemical space (MW < 450 Da) as defined by the rule-of-three and related optimization guidelines. This distinguishes it from the more elaborate pyridazinone analog N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (MW = 436.5 g/mol) , which exceeds 400 Da and offers fewer optimization vectors for property-based drug design before encountering molecular weight-related attrition risks.

Lead-likeness Fragment-based drug design Molecular weight

2,6-Difluorobenzyl Substituent: Distinct Electronic Profile Versus Non-Fluorinated and Mono-Fluorinated Benzyl Analogs

The 2,6-difluorobenzyl group in the target compound provides a unique combination of electron-withdrawing effects and steric bulk at both ortho positions, a feature absent in analogs with unsubstituted benzyl or mono-fluorinated benzyl groups. Literature precedent indicates that ortho-fluorination on benzyl groups can reduce CYP450-mediated oxidative metabolism at the benzylic position by up to 5-fold compared to the unsubstituted benzyl analog, and the symmetrical 2,6-difluoro pattern minimizes the number of potential metabolic soft spots [1][2]. While no direct metabolic stability data exist for this specific compound, the structural feature is well-characterized in medicinal chemistry and provides a rational basis for selection over non-fluorinated congeners such as N-benzyl-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide.

Fluorination Metabolic stability Electronic effects

Recommended Research Application Scenarios for N-(2,6-Difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening – Prioritizing a Lead-Like 2-Aminothiazole Scaffold with Balanced Physicochemical Properties

With a molecular weight of 374.4 g/mol, XLogP3 of 3.4, and a 2-aminothiazole core known to engage kinase hinge regions, this compound is well-suited for profiling against panels of serine/threonine and tyrosine kinases [1]. The 2,6-difluorobenzyl group provides a metabolic stability advantage over non-fluorinated benzyl analogs (class-level inference from fluorination SAR [2]), while the compound's HBD count of 2 and tPSA of 95.2 Ų [1] support favorable ligand efficiency metrics. Researchers selecting this compound for primary screening should directly compare its hit rate and selectivity profile against the carboxylic acid analog (CAS 1176779-50-2) and the thiadiazole analog (CAS 1226429-43-1) to empirically validate the predicted advantages.

CNS-Permeable Lead Identification – Evaluating a Compound with Borderline CNS tPSA and Optimal Lipophilicity

The compound's XLogP3 of 3.4 and tPSA of 95.2 Ų [1] place it in a favorable region for CNS drug discovery, where tPSA values between 60 and 100 Ų and XLogP between 2 and 4 are associated with higher probability of blood–brain barrier penetration. This differentiates it from the more polar furan analog (estimated tPSA ≈ 110 Ų) which may exhibit restricted CNS access. Procurement for CNS-targeted screening campaigns should prioritize this compound over analogs with lower lipophilicity or higher tPSA for maximal CNS exposure probability.

Metabolic Stability-Centric Hit-to-Lead Programs – Leveraging the 2,6-Difluorobenzyl Motif for Reduced Oxidative Clearance

The 2,6-difluorobenzyl group is a well-established structural feature for mitigating CYP450-mediated benzylic oxidation [1]. In hit-to-lead programs where rapid metabolic clearance is a liability, this compound offers a pre-installed metabolic shield that non-fluorinated or mono-fluorinated benzyl analogs lack. Procurement of this compound—rather than the unsubstituted benzyl congener—is recommended for any screening funnel that includes microsomal or hepatocyte stability assays, as it enables direct assessment of whether the 2,6-difluoro substitution pattern delivers the expected ~5-fold improvement in metabolic half-life inferred from fluorination SAR literature [1].

Combinatorial Library Design – A Modular Scaffold with Three Diversification Vectors

The target compound contains three synthetically addressable diversification points: the pyridine 4-methyl position, the acetamide nitrogen, and the thiazole 5-position. Its molecular weight of 374.4 g/mol [2] provides ample headroom for further elaboration while staying within drug-like property ranges—a distinct advantage over the heavier pyridazinone analog (MW 436.5 g/mol). This positions the compound as a superior core scaffold for parallel synthesis or library enumeration studies, where maintaining low molecular weight and balanced physicochemical properties across the library is a procurement priority.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.